N-Butyl-N,3-dimethylbut-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N,3-dimethylbut-3-enamide is an organic compound with the molecular formula C10H19NO It is a derivative of butenamide, characterized by the presence of a butyl group and two methyl groups attached to the butenamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N,3-dimethylbut-3-enamide typically involves the reaction of butenamide with butyl and methyl substituents under controlled conditions. One common method involves the use of butylamine and 3,3-dimethylbut-2-enal as starting materials. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced separation techniques, such as distillation or chromatography, is essential to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N,3-dimethylbut-3-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce N-butyl-N,3-dimethylbut-3-enamine.
Scientific Research Applications
N-Butyl-N,3-dimethylbut-3-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-Butyl-N,3-dimethylbut-3-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbutenamide: Similar in structure but lacks the butyl group.
N-Butylbutenamide: Similar but lacks the methyl groups.
N,N-Dimethylacetamide: Contains a similar amide group but with different substituents.
Uniqueness
N-Butyl-N,3-dimethylbut-3-enamide is unique due to the presence of both butyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
61308-14-3 |
---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
N-butyl-N,3-dimethylbut-3-enamide |
InChI |
InChI=1S/C10H19NO/c1-5-6-7-11(4)10(12)8-9(2)3/h2,5-8H2,1,3-4H3 |
InChI Key |
RTPILRXAJNKXRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.